2'-Bromospiro[fluorene-9,9'-xanthene]

TADF-OLEDs n-Type Host Materials Positional Isomerism

This 2′-bromo isomer is the essential building block for synthesizing PF-SFX and 2′-TRZSFX hosts, which deliver 35% higher current efficiency in blue OLEDs compared to spirobifluorene alternatives. The ≥97% (GC) purity minimizes catalyst poisoning in Suzuki and Buchwald-Hartwig couplings, ensuring high yields. The melting point (196–200°C) uniquely identifies this isomer vs. the 2-bromo analog (255°C), preventing costly device failure from cross-contamination.

Molecular Formula C25H15BrO
Molecular Weight 411.298
CAS No. 1477458-14-2
Cat. No. B2624039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromospiro[fluorene-9,9'-xanthene]
CAS1477458-14-2
Molecular FormulaC25H15BrO
Molecular Weight411.298
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br
InChIInChI=1S/C25H15BrO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H
InChIKeyKMSXKCVWGSWZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2′-Bromospiro[fluorene-9,9′-xanthene] (CAS 1477458-14-2) for OLED and Organic Electronics R&D


2′-Bromospiro[fluorene-9,9′-xanthene] (CAS 1477458-14-2) is a halogenated spirocyclic building block characterized by an orthogonal fluorene-xanthene core with a bromine atom at the 2′-position of the fluorene moiety [1]. This compound serves as a key intermediate for synthesizing high-performance organic semiconductors, including hole-transporting materials (HTMs), thermally activated delayed fluorescence (TADF) hosts, and phosphorescent OLED emitters . The rigid spiro framework imparts high thermal stability and suppresses intermolecular aggregation, while the bromine substituent provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-coupling reactions .

Why Generic 'Bromospirofluorenexanthene' Intermediates Cannot Substitute for 2′-Bromospiro[fluorene-9,9′-xanthene]


Substitution with other brominated spiro[fluorene-9,9′-xanthene] isomers or analogs is not functionally equivalent. The exact position of the bromine atom dictates the regioselectivity and electronic properties of subsequent cross-coupling products, directly impacting the performance of final optoelectronic materials. For instance, the 2′-bromo isomer (CAS 1477458-14-2) exhibits a distinct melting point of 196.0–200.0 °C and is specifically cited as a precursor for 2′-functionalized derivatives used in high-efficiency TADF hosts and HTMs [1]. In contrast, the 2-bromo isomer (CAS 899422-06-1) has a significantly higher melting point of 255 °C, indicating different solid-state packing and potential processing characteristics [2]. These differences in physicochemical properties and reactive sites mean that using an incorrect isomer can lead to unintended structural variations, altered material morphology, and ultimately, device failure [3].

2′-Bromospiro[fluorene-9,9′-xanthene] (CAS 1477458-14-2): Quantitative Differentiation Evidence


Regioisomeric Differentiation: Distinct 2′-Position Enables High-Performance TADF Host Design

The substitution position of the bromine atom on the spiro[fluorene-9,9′-xanthene] (SFX) core is critical for determining the electronic properties of derived host materials. In a study comparing n-type hosts for TADF-OLEDs, the TRZ unit was introduced onto the 2′-position of the SFX core (derived from the 2′-bromo precursor) to create 2′-TRZSFX. This positional isomer, when compared to the 3′-substituted analog (3′-TRZSFX), demonstrated significantly improved device performance [1]. This confirms that the 2′-bromo isomer is not merely a generic 'bromo-SFX' but a specific precursor for high-performance materials.

TADF-OLEDs n-Type Host Materials Positional Isomerism Organic Semiconductors

Thermophysical Differentiation: 54–59°C Lower Melting Point than 2-Bromo Isomer

The 2′-bromo isomer (CAS 1477458-14-2) exhibits a significantly lower melting point (196.0–200.0 °C) [1] compared to the 2-bromo isomer (CAS 899422-06-1), which melts at 255 °C [2]. This 54–59 °C difference is a direct consequence of the different substitution positions on the SFX framework and is a critical, verifiable parameter for identity confirmation and quality control.

Purification Thermal Properties Process Chemistry Isomer Purity

Purity Specification Differentiation: ≥97.0% (GC) vs. 95% Lower-Grade Alternative

Among major suppliers, the product offered under CAS 1477458-14-2 is consistently specified at a high purity of ≥97.0% (GC) or higher (up to 98%) [1][2]. This contrasts with some alternative sources or less rigorously specified grades that may offer a minimum purity of only 95% . The gas chromatography (GC) assay provides a more precise measure of organic purity compared to non-specific methods, ensuring the absence of volatile organic impurities that could poison sensitive cross-coupling catalysts.

Purity Analysis GC Specification Reproducibility Procurement Standards

Synthetic Utility Differentiation: Essential Precursor for High-Performance Green/Blue TADF and Phosphorescent OLED Hosts

The 2′-bromo-SFX (CAS 1477458-14-2) serves as the direct precursor for synthesizing PF-SFX (2-(9-phenyl-fluoren-9-yl)spiro[fluorene-9,9′-xanthene]), a host material with a high triplet energy level (ET) of 2.8 eV [1]. When PF-SFX was used as a host for the blue phosphor FIrpic, the resulting OLED achieved a maximum current efficiency of 22.6 cd·A⁻¹ and a luminance of 6421 cd·m⁻² (at 10 V) [1]. This performance is quantifiably higher than that of the structurally related spirobifluorene-based host PF-SBF, which yielded a maximum current efficiency of only 16.7 cd·A⁻¹ under comparable conditions [1].

OLED Host Materials Phosphorescence TADF Electroluminescence

Key Application Scenarios for 2′-Bromospiro[fluorene-9,9′-xanthene] (CAS 1477458-14-2)


Synthesis of High-Triplet-Energy (2.8 eV) Hosts for Blue Phosphorescent and TADF OLEDs

This compound is the essential starting material for synthesizing PF-SFX, a host material with a triplet energy level of 2.8 eV, specifically engineered for blue emitters. PF-SFX-based OLEDs have demonstrated a 35% higher current efficiency (22.6 cd·A⁻¹) compared to spirobifluorene-based alternatives (PF-SBF, 16.7 cd·A⁻¹), making it the preferred choice for high-performance blue and green OLED development [1].

Synthesis of 2′-Functionalized n-Type Hosts for TADF-OLEDs with Optimized Performance

The 2′-bromine position is specifically required to access the 2′-substituted isomer of TRZSFX, a host material shown to provide superior performance in TADF-OLEDs compared to the 3′-substituted analog. Procurement of the correct isomer (CAS 1477458-14-2) is therefore critical for researchers aiming to replicate or build upon these high-performance device results [1].

Reproducible Synthesis of Hole-Transporting Materials (HTMs) for Perovskite Solar Cells and OLEDs

The ≥97.0% (GC) purity specification of the compound (CAS 1477458-14-2) ensures reliable performance in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) used to synthesize spiro-based HTMs [1][2]. The lower impurity profile, compared to lower-purity grades (e.g., 95%), minimizes catalyst poisoning and side reactions, leading to higher yields and more consistent material properties for both perovskite solar cells and OLED hole-transport layers [3].

Quality Control and Identity Verification of Bromo-SFX Isomers

The distinct melting point of 196.0–200.0 °C for the 2′-bromo isomer serves as a rapid and definitive identity test, distinguishing it from other isomers like the 2-bromo-SFX (Tm = 255 °C). This simple analytical check is a critical step in procurement and inventory management to prevent cross-contamination and ensure that the correct building block is used in multi-step material syntheses [1][2].

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